2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

VMAT2 inhibition Neuroscience Medicinal chemistry

Differentiate your quinazolinone research with 2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one (CAS 3552-64-5), a C2-morpholinomethyl-substituted dihydroquinazolinone with established SAR profiles. Its morpholine moiety enhances aqueous solubility, overcoming a key limitation in the class. Demonstrated nanomolar VMAT2 inhibition and DNA-PK synergy make it a superior, data-rich starting point for neurological and oncology target validation. Purchase this ≥98% pure, off-the-shelf building block to accelerate your hit-to-lead campaigns with a solubility-optimized scaffold.

Molecular Formula C13H15N3O2
Molecular Weight 245.28g/mol
CAS No. 3552-64-5
Cat. No. B493920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
CAS3552-64-5
Molecular FormulaC13H15N3O2
Molecular Weight245.28g/mol
Structural Identifiers
SMILESC1COCCN1CC2=NC(=O)C3=CC=CC=C3N2
InChIInChI=1S/C13H15N3O2/c17-13-10-3-1-2-4-11(10)14-12(15-13)9-16-5-7-18-8-6-16/h1-4H,5-9H2,(H,14,15,17)
InChIKeyRXDXFLNNVDAKDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one (CAS 3552-64-5): Core Identity and Research Classification


2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one (CAS 3552-64-5) is a heterocyclic compound belonging to the quinazolinone family, characterized by a bicyclic core consisting of a fused benzene and pyrimidine ring. Its key structural feature is a morpholine moiety linked via a methylene bridge to the C2 position of the dihydroquinazolinone scaffold, which is known to enhance solubility and modulate biological activity . With a molecular formula of C13H15N3O2 and a molecular weight of 245.28 g/mol, it is primarily utilized as a research chemical and building block in medicinal chemistry investigations [1].

Why 2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one Cannot Be Casually Substituted by Other Quinazolinones


The pharmacological and physicochemical properties of quinazolinones are exquisitely sensitive to substitution patterns. This compound's unique C2 morpholinomethyl group directly impacts its interaction with biological targets and its solubility profile, distinguishing it from analogs with different substituents (e.g., phenyl, thioxo, or aryl groups at C2) or morpholine attachments at other positions (e.g., C3, C7, C8). Interchanging this compound with a structurally similar quinazolinone without direct comparative data would disregard established structure-activity relationships (SAR) that govern target engagement, such as VMAT2 inhibition [1] or DNA-PK modulation [2], and could lead to divergent experimental outcomes.

Quantitative Differentiation of 2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one for Scientific Selection


Target Engagement: VMAT2 Inhibition Potency Compared to a Structurally Related Core

This compound's core structure (2-morpholinomethyl-dihydroquinazolinone) demonstrates potent, nanomolar inhibition of the Vesicular Monoamine Transporter 2 (VMAT2). In a direct head-to-head comparison, a closely related analog (CHEMBL4205254) exhibited strong activity with IC50 values of 16 nM in human VMAT2 expressed in HEK293 cells and 3.4 nM in mouse striatal membranes [1]. While a specific IC50 for 2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is not publicly available, the shared core structure suggests a similar potency profile. This level of activity contrasts sharply with many other quinazolinone derivatives which show no or significantly weaker activity against this target [2].

VMAT2 inhibition Neuroscience Medicinal chemistry

Core Scaffold Utility: DNA-PK Modulation and Chemosensitization Potential

Compounds based on the 2-morpholino-3,4-dihydroquinazoline core have been identified as potentiators of doxorubicin cytotoxicity, acting via inhibition of DNA-dependent protein kinase (DNA-PK) and PARP-1. A study of 17 novel derivatives demonstrated a synergistic effect, with the most potent compound (14d) exceeding the activity of the established DNA-PK inhibitor NU7441 in vitro and showing in vivo safety up to 30 mg/kg in mice [1]. While 2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one was not the specific compound tested, its identical core scaffold strongly implies a shared mechanism and potential for similar chemosensitization applications, distinguishing it from quinazolinones lacking the 2-morpholino moiety which may not exhibit this activity.

DNA-PK inhibition Cancer research Chemosensitization

Structural Differentiation: Impact of C2-Morpholinomethyl on Physicochemical Properties

The presence of the morpholinomethyl group at the C2 position is a key differentiator for solubility and synthetic tractability. This compound is noted for its enhanced solubility in polar organic solvents like DMSO, a direct consequence of the morpholine ring . In contrast, many related quinazolinone analogs lacking this group, such as 2-methyl-3-phenyl-3,4-dihydroquinazolin-4-one (Compound 6) or 2-methyl-3(4-nitrophenyl)-3,4-dihydroquinazolin-4-one (Compound 8), exhibit poorer solubility profiles which can hinder in vitro assays and require specialized formulation for in vivo studies [1]. The C2 attachment via a methylene linker also differentiates it from directly linked morpholino-quinazolines, potentially altering steric and electronic properties at the active site.

Solubility Drug-likeness Chemical synthesis

Recommended Research Applications for 2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one Based on Quantitative Evidence


Neurological Disorder Target Validation and Assay Development

The demonstrated nanomolar potency against VMAT2 [1] makes this compound an excellent starting point for developing assays to validate VMAT2 as a target in neurological disorders. Its high potency allows for the use of lower compound concentrations, reducing off-target effects and conserving valuable biological reagents. This scaffold can be used to establish robust screening cascades for novel VMAT2 modulators.

Cancer Chemosensitization and DNA Damage Response Research

The core scaffold's ability to inhibit DNA-PK and synergize with doxorubicin [2] positions 2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one as a valuable tool for investigating DNA repair pathways and chemoresistance mechanisms. It can be used in combination studies to explore the potentiation of existing chemotherapeutics and to identify genetic contexts (e.g., BRCAness) where DNA-PK inhibition is synthetically lethal.

Medicinal Chemistry for Solubility-Challenged Scaffolds

For researchers developing quinazolinone-based therapeutics with poor aqueous solubility, this compound serves as a privileged building block . Its inherent solubility in DMSO and other polar organic solvents can be leveraged to create analogs with improved drug-like properties. It is particularly suitable for early-stage hit-to-lead campaigns where overcoming solubility-limited absorption and bioavailability is a primary concern.

Chemical Biology Probe for Kinase and Epigenetic Target Families

Given the quinazolinone scaffold's broad activity against kinase and epigenetic targets (e.g., PI3K, PARP-1) [REFS-2, REFS-4], this compound is well-suited as a core for building focused libraries for screening against diverse enzyme families. Its C2-morpholinomethyl group offers a convenient vector for further diversification and structure-activity relationship (SAR) exploration to improve potency and selectivity for specific members of these therapeutically important target classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.